molecular formula C12H15ClN2O B14887662 2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide

2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14887662
M. Wt: 238.71 g/mol
InChI Key: PHAQMSZNENIBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetanilide and contains a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 3-chloro-2-methylaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine form.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.

    N-(3-Chloro-2-methylphenyl)anthranilic Acid: Another derivative with similar structural features.

Uniqueness

2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C12H15ClN2O/c1-8-10(13)3-2-4-11(8)14-7-12(16)15-9-5-6-9/h2-4,9,14H,5-7H2,1H3,(H,15,16)

InChI Key

PHAQMSZNENIBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.